2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative featuring a 4-methyl-1,3-thiazole-5-carboxylic acid core linked to the Fmoc group via a 3-aminopropyl chain. The Fmoc moiety serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. This structure is designed for applications in medicinal chemistry and drug development, particularly as a building block for peptide-based therapeutics or enzyme inhibitors .
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-14-21(22(26)27)30-20(25-14)11-6-12-24-23(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-13H2,1H3,(H,24,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTABVSTVHQKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid, often referred to as "compound 1," is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and implications for medicinal chemistry.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₃₁N₃O₅S
- Molecular Weight : 399.53 g/mol
- CAS Number : 143192-31-8
Synthesis
The synthesis of compound 1 typically involves multi-step reactions, starting from readily available amino acids and employing various coupling strategies. The introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for stabilizing the amino functionality during synthesis. Recent studies have demonstrated successful methodologies for synthesizing related thiazole derivatives with varying substituents to enhance biological activity .
Antimicrobial Activity
Recent evaluations have shown that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various synthesized thiazole compounds, it was found that certain derivatives displayed notable activity against multidrug-resistant strains of bacteria, particularly Gram-positive organisms . The minimum inhibitory concentration (MIC) values were determined to be higher than 256 µg/mL for most compounds but indicated potential efficacy against specific strains.
Interaction with P-glycoprotein (P-gp)
Research has highlighted the interaction of compound 1 with P-glycoprotein (P-gp), an important efflux transporter implicated in drug resistance. The compound demonstrated preferential selectivity towards P-gp compared to other ATP-binding cassette (ABC) transporters. Biochemical assays indicated that compound 1 stimulated ATPase activity in P-gp, suggesting a mechanism by which it could enhance drug delivery and efficacy in resistant cell lines .
In Vivo Studies
In vivo studies involving murine models have shown that treatment with compound 1 resulted in a significant reduction in tumor volume and weight without apparent side effects. These findings suggest its potential as an anticancer agent, particularly in combination therapies targeting resistant tumors .
Case Studies
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Compound 1 exhibited significant antimicrobial activity against Gram-positive bacteria with MIC values >256 µg/mL. |
| P-glycoprotein Interaction Study | Demonstrated stimulation of ATPase activity in P-gp, enhancing drug delivery mechanisms. |
| In Vivo Tumor Reduction Study | Showed reduced tumor volume and weight in treated mice, indicating potential anticancer properties. |
Comparison with Similar Compounds
Ethyl-Substituted Thiazole Derivatives
- Compound: 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid
- Structural Features : Replaces the propyl chain with an ethyl group, altering steric and electronic properties. The shorter chain may reduce flexibility and influence binding interactions in peptide conjugates.
- Molecular Formula : C24H23N3O4S
- Molecular Weight : 465.52 g/mol
- Key Difference : Reduced chain length could impact solubility and synthetic yield compared to the target compound .
Pyrrolidine-Linked Thiazole Derivatives
- Compound : 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
- Molecular Formula : C24H23ClN2O4S
- Molecular Weight : 495.02 g/mol
- Key Difference : Cyclic amine structure may enhance stability and influence pharmacokinetic properties .
Aromatic and Fluorinated Analogues
Benzoic Acid Derivatives
- Compound: 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid
- Structural Features : Replaces the thiazole ring with a benzoic acid scaffold, eliminating heterocyclic contributions.
- Molecular Formula: C19H17F2NO4
- Molecular Weight : 361.35 g/mol
Fluorophenyl-Substituted Thiazoles
- Compound : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Molecular Weight : ~550–600 g/mol (estimated)
- Key Difference : Fluorinated aromatic groups improve metabolic stability and membrane permeability, but the absence of a carboxylic acid limits conjugation utility .
Comparison Table
| Compound Name | Alkyl Chain/Cycle | Heterocycle | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propyl)-4-methyl-1,3-thiazole-5-carboxylic acid (Target) | Propyl | Thiazole | Carboxylic acid | 479.53 | SPPS, enzyme inhibitors |
| 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid | Ethyl | Thiazole | Carboxylic acid | 465.52 | Peptide conjugation |
| 2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride | Pyrrolidine | Thiazole | Carboxylic acid, HCl | 495.02 | Rigid peptide scaffolds |
| 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | None | Benzene | Carboxylic acid | 361.35 | Aromatic drug conjugates |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | None | Thiazole, Triazole | Chlorophenyl, Fluorophenyl | ~550–600 | Antimicrobial agents |
Physicochemical and Functional Insights
- Solubility : The target compound’s propyl chain and carboxylic acid group likely improve aqueous solubility compared to ethyl or cyclic analogues, which are more hydrophobic .
- Bioactivity : Thiazole-containing derivatives (e.g., target compound) may exhibit enhanced enzyme inhibitory activity due to the heterocycle’s ability to mimic peptide bonds or engage in metal coordination .
- Synthetic Utility : The carboxylic acid group in the target compound and its benzoic acid analogues enables direct coupling to amines or alcohols, whereas fluorinated derivatives require additional functionalization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
